6-Cyano-6-hydroxymethyl-6H-dibenzo(b,d)pyran
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Overview
Description
6-(HYDROXYMETHYL)-6H-DIBENZO[B,D]PYRAN-6-CARBONITRILE is a heterocyclic compound that belongs to the class of pyran derivatives. These compounds are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(HYDROXYMETHYL)-6H-DIBENZO[B,D]PYRAN-6-CARBONITRILE typically involves a multicomponent reaction. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions. Various catalysts such as nanocatalysts, transition metal catalysts, and acid-base catalysts can be used to facilitate the reaction . The reaction is usually carried out in an ethanolic medium under reflux conditions, yielding the desired product in high efficiency and short reaction times .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. The use of reusable catalysts and solvent-free conditions are preferred to enhance the sustainability of the process . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(HYDROXYMETHYL)-6H-DIBENZO[B,D]PYRAN-6-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(HYDROXYMETHYL)-6H-DIBENZO[B,D]PYRAN-6-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antioxidant properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(HYDROXYMETHYL)-6H-DIBENZO[B,D]PYRAN-6-CARBONITRILE involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis . The antioxidant properties are likely related to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b]pyran-3-carbonitriles
- Pyrano[3,2-c]chromenes
Uniqueness
6-(HYDROXYMETHYL)-6H-DIBENZO[B,D]PYRAN-6-CARBONITRILE is unique due to its specific structural features and the presence of both hydroxymethyl and carbonitrile groups. These functional groups contribute to its diverse reactivity and wide range of applications in various fields .
Properties
CAS No. |
83359-44-8 |
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Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
6-(hydroxymethyl)benzo[c]chromene-6-carbonitrile |
InChI |
InChI=1S/C15H11NO2/c16-9-15(10-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)18-15/h1-8,17H,10H2 |
InChI Key |
YRQOYAJWVWIEHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3OC2(CO)C#N |
Origin of Product |
United States |
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